molecular formula C15H17NO2S B185742 2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 433245-13-7

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B185742
CAS No.: 433245-13-7
M. Wt: 275.4 g/mol
InChI Key: SJKZSURXGGPPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been identified as an inhibitor of GATA family proteins, particularly targeting the DNA-binding activity of GATA3 and other members of the GATA family . This interaction inhibits the binding between GATA3 and SOX4, leading to the suppression of Th2 cell differentiation without affecting Th1 cell differentiation . Additionally, it inhibits the expression and production of Th2 cytokines .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In Chinese hamster ovary cell cultures, this compound has been shown to improve monoclonal antibody production by suppressing cell growth and increasing cell-specific glucose uptake rate and intracellular adenosine triphosphate levels . It also affects the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the DNA-binding activity of GATA3 by preventing its interaction with SOX4 . This inhibition leads to the suppression of Th2 cell differentiation and cytokine production . Additionally, molecular docking studies have shown that this compound can bind to the active sites of dihydrofolate reductase and enoyl ACP reductase enzymes, inhibiting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been observed to be stable under standard laboratory conditions, with no significant degradation over time . Long-term studies have shown that it maintains its inhibitory effects on GATA3 and its ability to improve monoclonal antibody production in cell cultures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GATA3 activity and improves monoclonal antibody production without causing adverse effects . At higher doses, it may lead to toxic effects, including cell growth suppression and metabolic disturbances .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the activity of GATA family proteins. It interacts with enzymes such as dihydrofolate reductase and enoyl ACP reductase, inhibiting their activity and affecting metabolic flux . These interactions lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in specific cellular compartments, where it exerts its inhibitory effects on GATA3 and other target proteins . The compound’s localization and accumulation are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it interacts with GATA3 and other DNA-binding proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Its activity and function are closely linked to its nuclear localization .

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-9-7-8-10(2)16(9)14-13(15(17)18)11-5-3-4-6-12(11)19-14/h7-8H,3-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKZSURXGGPPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C3=C(S2)CCCC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366056
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433245-13-7
Record name 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.